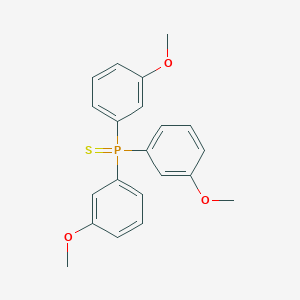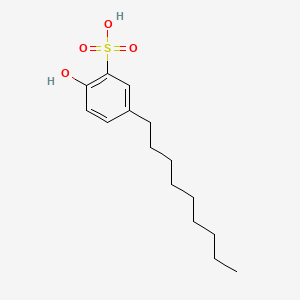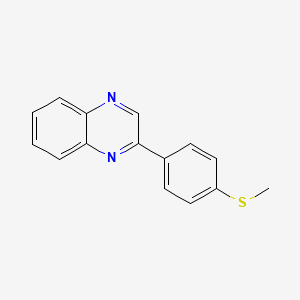![molecular formula C18H22O2 B14645462 4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol CAS No. 52173-64-5](/img/structure/B14645462.png)
4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol is an organic compound that features a phenol group substituted with a 4-methoxyphenyl and a 2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with 2,2-dimethylpropanal in the presence of a catalyst such as copper chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenol
- 2,2-Dimethylpropylphenol
- 4-Methoxybenzyl alcohol
Uniqueness
4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Propriétés
Numéro CAS |
52173-64-5 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-18(2,3)17(13-5-9-15(19)10-6-13)14-7-11-16(20-4)12-8-14/h5-12,17,19H,1-4H3 |
Clé InChI |
YWCZZYREPPUHDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
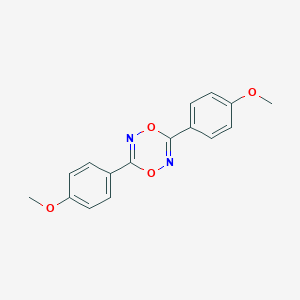
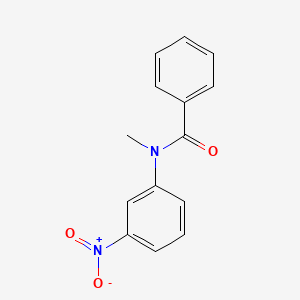
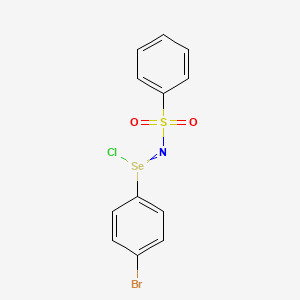

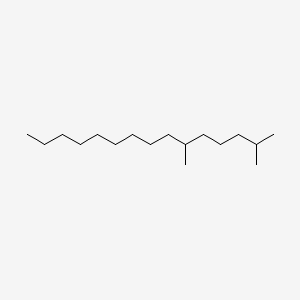
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
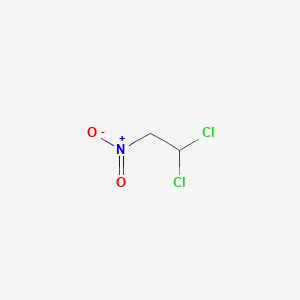
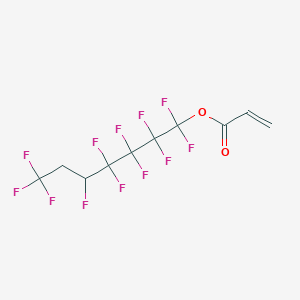
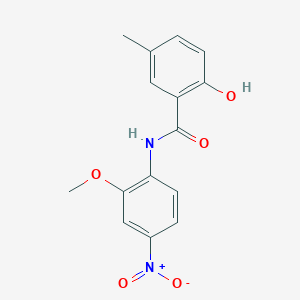
![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
